molecular formula C17H16N4O4S B2796298 N-(2,4-dimethoxyphenyl)-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide CAS No. 898622-97-4

N-(2,4-dimethoxyphenyl)-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide

Cat. No.: B2796298
CAS No.: 898622-97-4
M. Wt: 372.4
InChI Key: RAVYYKQXCLSRMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-(2,4-dimethoxyphenyl)-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide features a 1,3,4-oxadiazole core substituted at position 5 with a pyridin-4-yl group and at position 2 with a sulfanylacetamide moiety. The acetamide chain is further substituted with a 2,4-dimethoxyphenyl group. This structure combines aromatic, heterocyclic, and polar functional groups, making it a candidate for diverse biological interactions, including enzyme inhibition and antimicrobial activity.

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O4S/c1-23-12-3-4-13(14(9-12)24-2)19-15(22)10-26-17-21-20-16(25-17)11-5-7-18-8-6-11/h3-9H,10H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAVYYKQXCLSRMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CSC2=NN=C(O2)C3=CC=NC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxyphenyl)-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide typically involves multiple steps:

    Formation of the Oxadiazole Ring: This can be achieved by cyclization reactions involving hydrazides and carboxylic acids or their derivatives.

    Introduction of the Pyridinyl Group: This step may involve coupling reactions such as Suzuki or Heck coupling.

    Attachment of the Dimethoxyphenyl Group: This can be done through nucleophilic substitution reactions.

    Formation of the Sulfanyl Linkage:

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic routes to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Reactivity of the 1,3,4-Oxadiazole Ring

The 1,3,4-oxadiazole ring is electron-deficient, making it susceptible to nucleophilic attack and ring-opening reactions. Key reactions include:

Reaction TypeConditions/ReagentsProducts/OutcomesReferences
Nucleophilic Substitution Alkyl halides or aminesSubstitution at C2 or C5 positions
Acid/Base Hydrolysis HCl (aq.) or NaOH (aq.)Ring cleavage to thiosemicarbazides
Cycloaddition Dienophiles (e.g., alkenes)Formation of fused heterocycles

For example, under basic conditions, the oxadiazole ring undergoes hydrolysis to form a thiosemicarbazide intermediate, which can further rearrange or react with electrophiles .

Sulfanyl (Thioether) Group Reactivity

The sulfanyl (-S-) bridge exhibits nucleophilic and oxidative reactivity:

Reaction TypeConditions/ReagentsProducts/OutcomesReferences
Oxidation H<sub>2</sub>O<sub>2</sub>/AcOHSulfoxide (-SO-) or sulfone (-SO<sub>2</sub>-) derivatives
Alkylation Alkyl halides (e.g., CH<sub>3</sub>I)Thioether derivatives
Disulfide Formation I<sub>2</sub> or mild oxidantsHomodimeric disulfide compounds

Oxidation to sulfone derivatives enhances polar interactions, which is critical for modifying biological activity .

Acetamide Group Reactions

The acetamide moiety participates in hydrolysis and transamidation:

Reaction TypeConditions/ReagentsProducts/OutcomesReferences
Acidic Hydrolysis HCl (conc., reflux)2-{[5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetic acid
Basic Hydrolysis NaOH (aq., heat)Corresponding carboxylate salt
Transamidation Primary amines (e.g., NH<sub>3</sub>)Substituted amide derivatives

Hydrolysis under acidic conditions yields the carboxylic acid, which can be further functionalized for drug delivery systems.

Pyridin-4-yl Substituent Reactivity

The pyridine ring undergoes electrophilic substitution and coordination:

Reaction TypeConditions/ReagentsProducts/OutcomesReferences
Nitration HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>3-Nitro-pyridinyl derivatives
Metal Coordination Transition metal salts (e.g., CuCl<sub>2</sub>)Metal-ligand complexes

The pyridine nitrogen can act as a Lewis base, forming stable complexes with metals like Cu(II) or Fe(III) .

Electrophilic Aromatic Substitution on the Dimethoxyphenyl Ring

The 2,4-dimethoxyphenyl group directs electrophiles to specific positions:

Reaction TypeConditions/ReagentsProducts/OutcomesReferences
Nitration HNO<sub>3</sub>/AcOH5-Nitro-2,4-dimethoxyphenyl derivative
Halogenation Br<sub>2</sub>/FeBr<sub>3</sub>5-Bromo-2,4-dimethoxyphenyl derivative

Methoxy groups activate the ring toward electrophilic substitution, with reactions occurring preferentially at the para position relative to the acetamide group .

Scientific Research Applications

Chemical Properties and Structure

This compound is characterized by the molecular formula C21H20N6O3SC_{21}H_{20}N_{6}O_{3}S and a molecular weight of 436.5 g/mol. Its structure features a 1,3,4-oxadiazole moiety linked to a pyridine and a dimethoxyphenyl group, which are known to contribute to various biological activities.

Biological Applications

  • Antimicrobial Activity :
    • Research indicates that derivatives of 1,3,4-oxadiazoles exhibit notable antimicrobial properties. The incorporation of the pyridine ring in N-(2,4-dimethoxyphenyl)-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide enhances its interaction with microbial targets, potentially leading to effective treatments against resistant strains .
  • Anti-inflammatory Properties :
    • The compound has been investigated for its anti-inflammatory effects. Similar compounds have shown promise as selective inhibitors of cyclooxygenase enzymes (COX), which are crucial in inflammatory pathways. Studies suggest that modifications in the oxadiazole structure can lead to enhanced COX-II selectivity .
  • Anticancer Potential :
    • Preliminary studies have indicated that oxadiazole derivatives possess cytotoxic effects against various cancer cell lines. The mechanism is believed to involve the induction of apoptosis and inhibition of cell proliferation . The specific structural features of this compound may further enhance its efficacy against cancer cells.

Synthesis and Development

The synthesis of this compound has been explored using both traditional and microwave-assisted methods. The latter has shown advantages in terms of yield and reaction time . Such advancements in synthetic methodologies are crucial for the scalable production of bioactive compounds.

Case Studies and Research Findings

StudyFindings
Abdellatif et al. (2023)Developed a series of compounds similar to this compound with promising anti-inflammatory activity .
Alegaon et al. (2023)Reported on the anticancer effects of oxadiazole derivatives; highlighted the importance of structural modifications for enhancing biological activity .
Modular Synthesis Research (2023)Showed that microwave-assisted synthesis significantly improved the yield of oxadiazole derivatives .

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The sulfanyl group and oxadiazole ring may play crucial roles in binding to these targets and modulating their activity.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

Key structural variations among analogs include:

  • Heterocyclic core : Oxadiazole vs. thiadiazole () or triazole ().
  • Substituents on the oxadiazole ring : Pyridinyl (target compound) vs. 4-acetamidophenyl (), indol-3-ylmethyl (), or diphenylmethyl ().
  • Acetamide substituents : 2,4-Dimethoxyphenyl (target) vs. nitrophenyl (), methylphenyl (), or chlorophenyl ().

Table 1: Physicochemical Properties of Selected Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituents
Target Compound C₁₉H₁₈N₄O₄S* 414.43 Not reported 2,4-Dimethoxyphenyl, pyridin-4-yl
CDD-934506 () C₁₇H₁₄N₄O₄S 370.38 Not reported 4-Nitrophenyl, 4-methoxyphenyl
8e (N-(2-Methylphenyl)-2-{[5-(indol-3-ylmethyl)-oxadiazol-2-yl]sulfanyl}acetamide) C₂₀H₁₈N₄O₂S 378.44 155 2-Methylphenyl, indol-3-ylmethyl
3a (N-(4-(3-Nitrophenyl)thiazol-2-yl)-2-((5-(pyridin-4-yl)-oxadiazol-2-yl)thio)acetamide) C₁₈H₁₃N₇O₄S₂ 443.47 184–185 3-Nitrophenyl, pyridin-4-yl
8t (N-(5-Chloro-2-methylphenyl)-2-{[5-(indol-3-ylmethyl)-oxadiazol-2-yl]sulfanyl}acetamide) C₂₀H₁₇ClN₄O₃S 428.5 Not reported 5-Chloro-2-methylphenyl, indol-3-ylmethyl

*Calculated based on structural formula.

Structure-Activity Relationships (SAR)

  • Pyridinyl vs. Phenyl Groups : Pyridinyl (target compound) may improve solubility and hydrogen bonding compared to purely aromatic substituents (e.g., diphenylmethyl in ).
  • Methoxy Substitutions : The 2,4-dimethoxyphenyl group in the target compound could enhance lipophilicity and membrane permeability relative to nitro () or chloro () substituents.

Biological Activity

N-(2,4-dimethoxyphenyl)-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention due to its potential biological activities. This compound features a unique structural composition that includes a dimethoxyphenyl group, a pyridine ring, and an oxadiazole moiety linked by a sulfanyl group. The molecular formula is C21H20N6O3SC_{21}H_{20}N_{6}O_{3}S with a molecular weight of approximately 436.5 g/mol.

Structural Characteristics

The structure of this compound can be represented as follows:

Property Value
Molecular Formula C21H20N6O3S
Molecular Weight 436.5 g/mol
IUPAC Name This compound

This compound's specific arrangement of functional groups contributes to its diverse biological activities.

Anticancer Properties

Recent studies indicate that compounds containing the oxadiazole moiety exhibit significant anticancer activity. For instance, derivatives of 1,3,4-oxadiazole have been shown to inhibit the proliferation of various cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer) through mechanisms involving apoptosis and cell cycle arrest . Notably, compounds similar to this compound have demonstrated IC50 values in the low micromolar range against these cell lines.

Antimicrobial Activity

The presence of the oxadiazole and pyridine rings suggests potential antimicrobial properties. Research has highlighted that derivatives with similar structures show activity against both Gram-positive and Gram-negative bacteria. For example, certain oxadiazole derivatives have been tested against Staphylococcus aureus and Escherichia coli, demonstrating comparable efficacy to standard antibiotics like gentamicin . The mechanism of action is believed to involve disruption of bacterial cell wall synthesis.

Neuroprotective Effects

Emerging evidence also points towards neuroprotective properties associated with oxadiazole-containing compounds. Some studies have indicated that these compounds may help mitigate oxidative stress in neuronal cells, thereby providing a protective effect against neurodegenerative diseases . This aspect opens avenues for further research into their potential therapeutic applications in neurobiology.

Case Study 1: Anticancer Activity Evaluation

A study conducted by Salama et al. (2020) synthesized several oxadiazole derivatives and evaluated their anticancer activities using MTT assays. Among them, one derivative exhibited an IC50 value of 0.1 µM against MCF-7 cells, indicating potent anticancer activity . The study suggested that the introduction of different substituents on the oxadiazole ring could enhance biological activity.

Case Study 2: Antimicrobial Efficacy

Research published in the Journal of Medicinal Chemistry assessed the antimicrobial effects of various 1,3,4-oxadiazole derivatives. Compounds were tested against multiple bacterial strains with some exhibiting MIC values as low as 8 µg/mL against resistant Mycobacterium tuberculosis strains . This highlights the potential for developing new antimicrobial agents based on the structural framework of this compound.

Q & A

Basic: What are the optimal synthetic routes for preparing this compound, and what reaction conditions are critical for achieving high yield and purity?

Answer:
The synthesis typically involves multi-step reactions, including:

  • Step 1: Formation of the 1,3,4-oxadiazole ring via cyclization of thiosemicarbazides or hydrazides under acidic conditions.
  • Step 2: Sulfur alkylation to introduce the sulfanyl-acetamide moiety. For example, reacting 5-(pyridin-4-yl)-1,3,4-oxadiazole-2-thiol with chloroacetamide derivatives in acetone using K₂CO₃ as a base at reflux temperatures (6–8 hours) .
  • Step 3: Purification via recrystallization (e.g., ethanol) or column chromatography to isolate the final product.

Critical Conditions:

  • Maintain anhydrous conditions during cyclization to prevent hydrolysis.
  • Optimize stoichiometry of K₂CO₃ to avoid side reactions during alkylation.
  • Monitor reaction progress using TLC or HPLC to ensure completion.

Basic: Which spectroscopic methods effectively confirm structural integrity, and what characteristic signals should researchers expect?

Answer:

  • ¹H/¹³C NMR:
    • Pyridin-4-yl protons: δ 8.5–8.7 ppm (doublet, aromatic protons).
    • 1,3,4-Oxadiazole ring: No protons; adjacent carbons appear at δ 165–170 ppm (C=O/N-C=N).
    • Sulfanyl-acetamide: δ 3.8–4.2 ppm (-S-CH₂-CO-) and δ 10.2–10.5 ppm (NH, broad singlet) .
  • IR: Strong absorption at ~1670 cm⁻¹ (C=O stretch) and ~1240 cm⁻¹ (C-O-C from dimethoxyphenyl) .
  • Mass Spectrometry (HRMS): Molecular ion peak matching the exact mass (e.g., m/z 412.12 for C₁₉H₁₈N₄O₃S) .

Basic: How do the 1,3,4-oxadiazole and pyridinyl moieties influence physicochemical properties and reactivity?

Answer:

  • Oxadiazole: Enhances metabolic stability and π-π stacking with biological targets due to its planar, electron-deficient structure.
  • Pyridinyl: Improves solubility via hydrogen bonding and modulates electronic effects (e.g., dipole interactions in binding pockets).
  • Combined Effect: Increases lipophilicity (logP ~2.5–3.5), critical for membrane permeability, while maintaining moderate aqueous solubility .

Advanced: How can single-crystal X-ray diffraction (SCXRD) using SHELXL resolve structural ambiguities like twinning or disorder?

Answer:

  • Data Collection: Use high-resolution synchrotron data (≤0.8 Å) to improve signal-to-noise ratios.
  • Refinement in SHELXL:
    • Apply TWIN/BASF commands for twinned crystals.
    • Use PART/SUMP restraints for disordered regions (e.g., flexible dimethoxyphenyl groups).
    • Validate with R1 < 0.05 and wR2 < 0.10 .
  • Complementary Techniques: Pair with DFT calculations to verify bond lengths/angles .

Advanced: What strategies resolve contradictions between computational predictions and experimental bioactivity data?

Answer:

  • Dose-Response Studies: Test multiple concentrations to identify non-linear effects (e.g., off-target interactions at higher doses).
  • Molecular Dynamics (MD): Simulate ligand-protein binding under physiological conditions (e.g., 100 ns simulations in GROMACS).
  • Proteomics Profiling: Use affinity chromatography-MS to identify unexpected binding partners .

Advanced: How to design SAR studies evaluating substitutions on dimethoxyphenyl or pyridinyl groups?

Answer:

  • Dimethoxyphenyl Modifications:
    • Replace methoxy with -CF₃ (electron-withdrawing) or -OCH₂CH₃ (bulkier group) to assess steric/electronic effects.
  • Pyridinyl Alternatives: Test pyrazine (more polar) or thiophene (less basic) for altered binding kinetics.
  • Assay Design: Use enzyme inhibition (e.g., acetylcholinesterase) or cell-based assays (e.g., IC₅₀ in cancer lines) with positive controls (e.g., doxorubicin) .

Advanced: What HPLC parameters optimize quantification in biological matrices?

Answer:

  • Column: C18 (5 µm, 250 × 4.6 mm) with guard column.
  • Mobile Phase: Acetonitrile:water (70:30) + 0.1% formic acid.
  • Detection: UV at 254 nm (oxadiazole absorption) or MS/MS (MRM mode for specificity).
  • Validation: Ensure linearity (R² > 0.995), LOD ≤10 ng/mL, and recovery ≥90% in spiked plasma .

Advanced: How to investigate its potential as a multi-target inhibitor?

Answer:

  • Target Selection: Prioritize kinases (e.g., EGFR) and epigenetic enzymes (e.g., HDACs) based on scaffold similarity.
  • Screening: Use high-throughput panels (e.g., Eurofins Pharma Discovery) or thermal shift assays.
  • Mechanistic Studies: Perform time-dependent inhibition assays and co-crystallization to map binding modes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.